molecular formula C8H9Cl2N B108359 3,4-Dichlorophenethylamine CAS No. 21581-45-3

3,4-Dichlorophenethylamine

Cat. No.: B108359
CAS No.: 21581-45-3
M. Wt: 190.07 g/mol
InChI Key: MQPUAVYKVIHUJP-UHFFFAOYSA-N
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Description

3,4-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenethylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Another method involves the catalytic hydrogenation of 3,4-dichlorophenylacetone in the presence of ammonia. This process uses a catalyst such as palladium on carbon (Pd/C) and occurs under hydrogen gas at elevated pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3,4-Dichlorophenethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenethylamine
  • 2-(2,3-Dichlorophenyl)ethanamine
  • 1-(2,4-Dichlorophenyl)ethanamine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPUAVYKVIHUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276921
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21581-45-3
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenethylamine
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorophenylacetonitrile (3.001 g, 16.13 mmol) in ethanol (33 mL) and 29% NH4OH (6.7 ml, 611.2 mg, 17.44 mmol) in the presence of Raney Ni (333 mg, 3.887 mmol) was stirred vigorously under H2 (1 atm) for 6 h. The reaction mixture was filtered through Celite then the filtrate was concentrated under reduced pressure to give 2-(3,4-dichlorophenyl)ethylamine (2.82 g, 92%) as a pale yellow oil. LC/MS ((10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=190.3; tr=0.80 min.
Quantity
3.001 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
333 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium borohydride (10.17 g, 0.2688 mol) in anhydrous tetrahydrofuran (160 ml) under N2 at 0° C. was added a solution of trifluoroacetic acid (30.65 g, 20.71 ml, 0.2688 mol) in anhydrous tetrahydrofuran (25 ml) dropwise over 30 minutes. The mixture was stirred at 10° C. for 10 minutes. A solution of 2-(3,4-dichlorophenyl)acetonitrile (50 g, 0.268 mol) in anhydrous tetrahydrofuran (50 ml) was added dropwise over 30 minutes. The mixture was stirred at room temperature for 1 hour and then poured slowly onto 500 g of crushed ice. The mixture was extracted three times with dichloromethane (300 ml). The organic phases were combined, washed three times with aqueous saturated NaHCO3 (250 ml) and once with water (250 ml), dried over sodium sulfate and concentrated under reduced pressure to provide a yellow oil as the crude product (56 g). This crude product was dissolved in dichloromethane (560 ml, 10 ml/g) and extracted three times with 2 M HCl solution (300 ml). The combined aqueous layers were washed with dichloromethane (300 ml), basified to pH 10 by addition of 1 M NaOH at 0° C. then extracted three times with dichloromethane (500 ml). The combined organic phases containing the product were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide the desired 2-(3,4-dichlorophenyl)ethylamine free base as a light yellow oil (32.07 g, 62% yield).
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.71 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
560 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Using an analogous procedure and workup as described in Example 15, 1,2-dichloro-4-(2-nitro-vinyl)-benzene (I-41a: 5.1 g, 23.831 mmol) in dry THF (51 mL) was reacted with LiBH4 (2.1 g, 95.327 mmol) and chloro trimethyl silane (20.71 g, 190.64 mmol) at 0° C. The resulting mixture was stirred at room temperature for 72 hours to afford 3.43 g of the crude product which was used in the next step without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
Quantity
51 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorophenethylamine
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3,4-Dichlorophenethylamine
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Customer
Q & A

Q1: How does 3,4-Dichlorophenethylamine interact with Protein Kinase CK2?

A: Research indicates that this compound binds to a specific region on the protein kinase CK2 known as the "αD-pocket". This binding occurs in conjunction with ATP-competitive inhibitors, such as MB002. [] This suggests a potential allosteric mechanism of action, where this compound might modulate the enzyme's activity by influencing the binding of ATP or other substrates. Further research is needed to fully elucidate the downstream effects of this interaction. You can find more details on the crystal structure of this complex in the cited research article. []

Q2: What is the significance of studying this compound in the context of Protein Kinase CK2?

A: Protein Kinase CK2 is a crucial enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity has been implicated in several diseases, including cancer. [] Therefore, understanding how molecules like this compound interact with CK2 can provide valuable insights into potential therapeutic strategies for targeting this enzyme. Further research exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective CK2 modulators.

Q3: Are there any studies on the potential of this compound as a therapeutic agent?

A: While the provided research highlights the interaction of this compound with Protein Kinase CK2, it does not delve into its therapeutic potential. [, ] Further research is required to evaluate its efficacy and safety profile in relevant biological systems and disease models. This would involve conducting in vitro and in vivo studies to assess its effects on cell signaling, disease progression, and overall toxicity.

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